tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Description
tert-Butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl moiety, and a hydroxypropyl chain. Its molecular formula is C₁₄H₂₀FNO₃, with a molecular weight of 269.31 g/mol (CAS: 1824423-52-0) . This compound is commercially available (e.g., from CymitQuimica) but is currently listed as out of stock, with pricing starting at €376.00 for 50 mg . Limited data on its physicochemical properties (e.g., boiling point, storage conditions) are publicly available, suggesting its primary use as an intermediate in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCSUFZDRUSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine, bromine, and iodine.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in carbamate metabolism .
Medicine: Its unique structure allows it to interact with specific receptors and enzymes in the brain .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .
Comparison with Similar Compounds
tert-Butyl N-[3-Bromo-2-(4-fluorophenyl)propyl]carbamate (CAS: 1881296-73-6)
- Structure : Replaces the 3-hydroxy group with a bromine atom.
- Molecular Formula: C₁₄H₁₉BrFNO₂.
- Key Differences : The bromine substituent enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions (e.g., Suzuki couplings). This modification significantly alters reactivity compared to the hydroxylated parent compound .
- Synthesis : Likely synthesized via alkylation of a Boc-protected amine precursor with a brominated propyl chain, analogous to methods in and .
tert-Butyl N-[3-Bromo-1-(4-fluorophenyl)propyl]carbamate
- Structure : Bromine at the 1-position of the propyl chain instead of the 2-position.
- Molecular Formula: C₁₄H₁₉BrFNO₂ (Exact Mass: 331.0583).
Substituted Phenyl Derivatives
tert-Butyl N-[2-[(3-Bromo-4-Methoxyphenyl)Methyl]-3-Hydroxypropyl]carbamate (CID: 106508966)
- Structure : Incorporates a 3-bromo-4-methoxyphenyl group instead of 4-fluorophenyl.
- Molecular Formula: C₁₆H₂₄BrNO₄.
- The bromine atom provides a handle for further functionalization .
tert-Butyl N-[1-(4-Chlorophenyl)-3-Hydroxypropyl]carbamate (CAS: 886493-66-9)
- Structure : Substitutes 4-fluorophenyl with 4-chlorophenyl.
- Key Differences : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter hydrophobic interactions in biological systems. This compound is used in safety studies under GHS guidelines .
Heterocyclic and Complex Derivatives
tert-Butyl 3-(2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-6-(3,3,3-Trifluoropropyl)Furo[2,3-b]Pyridin-5-yl)Benzoate
tert-Butyl ((1R,3S)-3-(Isopropyl)-3-[[4-Phenyl-2-(Trifluoromethyl)-3,6-Dihydropyridin-1(2H)-yl]Carbonyl]Cyclopentyl)Carbamate
- Structure : Features a cyclopentyl backbone and trifluoromethyl-substituted dihydropyridine.
- Key Differences: The rigid cyclopentyl framework and trifluoromethyl group improve target selectivity, as seen in cannabinoid receptor modulators (cf. and ) .
Biological Activity
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate, with the molecular formula C14H20FNO3 and CAS number 1824423-52-0, is a carbamate derivative that has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential therapeutic applications. This compound features a tert-butyl group, a hydroxyl group, and a fluorophenyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound could potentially increase acetylcholine levels in the brain, which is beneficial in conditions such as Alzheimer's disease where cholinergic signaling is impaired.
Enzyme Interaction
Research indicates that this compound can serve as a substrate for enzymes involved in carbamate metabolism. Its structural features allow it to interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects. For instance, it may also exhibit protective effects against neurodegeneration by reducing inflammatory markers and oxidative stress in neuronal cells .
Case Studies and Experimental Data
Comparative Analysis
The following table compares this compound with related compounds regarding their biological activities:
| Compound Name | AChE Inhibition | β-Secretase Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| M4 | Ki = 0.17 μM | IC50 = 15.4 nM | Moderate protection against Aβ-induced cell death |
| tert-butyl N-(4-fluorophenyl)carbamate | TBD | TBD | TBD |
Note : TBD indicates that specific data for this compound is not yet available.
Synthetic Routes
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetic acid under basic conditions, often using solvents like dichloromethane or ethanol. The use of continuous flow reactors in industrial settings has been noted to enhance yield and control reaction conditions, which could be beneficial for large-scale production.
Applications in Pharmaceuticals
Due to its ability to modulate enzyme activity and potential neuroprotective effects, this compound may find applications in developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its unique structure allows for specificity in interactions with biological targets, making it an interesting candidate for further research in medicinal chemistry .
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate?
Answer:
The synthesis typically involves reacting tert-butyl carbamate with a halogenated precursor, such as 2-(4-fluorophenyl)-3-hydroxypropyl bromide, under basic conditions (e.g., NaHCO₃ or Et₃N). A two-step approach is common:
Epoxide ring-opening : React 4-fluorostyrene oxide with tert-butyl carbamate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the intermediate.
Hydroxypropyl functionalization : Introduce the hydroxypropyl group via nucleophilic substitution or reduction of an α,β-unsaturated carbonyl intermediate .
Key Considerations :
- Solvent choice (THF or DMF) affects reaction rate and yield.
- Temperature control (0–25°C) minimizes side reactions like carbamate hydrolysis.
Basic: How can NMR spectroscopy distinguish structural isomers of this compound?
Answer:
Use ¹H-NMR to analyze:
- Aromatic protons : The 4-fluorophenyl group shows distinct splitting patterns (doublets at δ ~7.2–7.4 ppm due to coupling with fluorine) .
- Hydroxypropyl chain : The 3-hydroxypropyl group exhibits resonances at δ ~3.6–4.0 ppm (CH₂OH) and δ ~1.8–2.2 ppm (CH₂ adjacent to the carbamate).
- tert-butyl group : A singlet at δ ~1.4 ppm confirms the presence of the Boc protecting group.
Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions, especially for diastereomers .
Advanced: How do reaction conditions influence enantiomeric purity during synthesis?
Answer:
Enantioselectivity depends on:
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) for epoxide ring-opening yield enantiomerically enriched intermediates.
- Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially .
- Chiral chromatography : Post-synthesis purification with chiral stationary phases (e.g., amylose-based) achieves >99% ee.
Data Contradictions : Some studies report lower yields with chiral catalysts (≤60% vs. 85% for racemic synthesis), necessitating trade-offs between purity and efficiency .
Advanced: What strategies mitigate hydrolysis of the tert-butyl carbamate group during biological assays?
Answer:
The Boc group is prone to acidic/basic hydrolysis. Mitigation methods include:
- pH Buffering : Maintain assay pH between 6.5–7.5 using phosphate or HEPES buffers.
- Protecting group alternatives : Use enzymatically stable groups (e.g., Fmoc) for in vivo studies.
- Prodrug design : Convert the carbamate to a stable ester derivative, activated only at the target site .
Validation : Monitor hydrolysis via HPLC-MS; half-life (t₁/₂) should exceed 24 hours under physiological conditions .
Basic: How is this compound characterized for purity and stability?
Answer:
- Purity :
- HPLC : Use a C18 column (ACN/H₂O gradient) to detect impurities ≥0.1%.
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- Stability :
Advanced: What analytical techniques resolve contradictions in spectral data for derivatives?
Answer:
Contradictions (e.g., conflicting NOE effects in NMR) arise from dynamic equilibria or crystallographic disorder. Solutions:
- Variable Temperature NMR : Identify conformational changes by cooling samples to −40°C.
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
- DFT Calculations : Compare experimental and computed IR/Raman spectra to validate structural assignments .
Basic: What are the primary applications in medicinal chemistry?
Answer:
- Enzyme inhibition : Acts as a transition-state analog for serine hydrolases (e.g., acetylcholinesterase).
- Prodrug synthesis : The hydroxypropyl group facilitates conjugation with bioactive molecules (e.g., antiviral nucleosides).
- SAR Studies : Modifying the 4-fluorophenyl moiety enhances binding affinity to kinase targets .
Advanced: How does fluorination at the 4-position affect pharmacokinetics?
Answer:
- Lipophilicity : The 4-fluoro group increases logP by ~0.5 units, enhancing membrane permeability.
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo.
- Bioavailability : Comparative studies show 4-fluoro derivatives have 20–30% higher oral absorption vs. non-fluorinated analogs .
Advanced: What computational methods predict its reactivity in nucleophilic environments?
Answer:
- DFT Calculations : Optimize transition states for carbamate hydrolysis (B3LYP/6-31G* level).
- MD Simulations : Model solvation effects in aqueous/DMSO mixtures to predict reaction rates.
- pKa Prediction : Tools like MarvinSuite estimate the hydroxypropyl group’s pKa (~14.5), guiding pH-sensitive applications .
Basic: What safety precautions are critical during handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
